molecular formula C21H26N2O4 B14770523 N1,N3-Bis(2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide

N1,N3-Bis(2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide

Cat. No.: B14770523
M. Wt: 370.4 g/mol
InChI Key: NTTZCNSPNMRTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features two hydroxy-phenylethyl groups attached to a dimethylmalonamide backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide typically involves the reaction of ®-2-hydroxy-1-phenylethylamine with 2,2-dimethylmalonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-phenylethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s amide groups can interact with protein backbones, affecting protein folding and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N3-bis(®-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide is unique due to its dual hydroxy-phenylethyl groups, which provide additional sites for interaction compared to similar compounds. This structural feature enhances its potential as a versatile ligand in coordination chemistry and as a biochemical probe in biological studies .

Properties

IUPAC Name

N,N'-bis(2-hydroxy-1-phenylethyl)-2,2-dimethylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-21(2,19(26)22-17(13-24)15-9-5-3-6-10-15)20(27)23-18(14-25)16-11-7-4-8-12-16/h3-12,17-18,24-25H,13-14H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZCNSPNMRTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CO)C1=CC=CC=C1)C(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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